molecular formula C21H32O2 B3026392 1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- CAS No. 79473-25-9

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-

Cat. No. B3026392
CAS RN: 79473-25-9
M. Wt: 316.5 g/mol
InChI Key: SBLZAMHTFPYZBW-UPDVNHGHSA-N
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Description

“1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-” is a chemical compound with the molecular formula C23H34O2 . It has an average mass of 342.515 Da and a monoisotopic mass of 342.255890 Da .


Molecular Structure Analysis

The molecular structure of “1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-” is characterized by a benzene ring substituted with two hydroxyl groups and a pentadecadienyl group . The exact positions of the double bonds in the pentadecadienyl group are at the 8th and 11th carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-” include a molecular formula of C23H34O2, an average mass of 342.515 Da, and a monoisotopic mass of 342.255890 Da .

Scientific Research Applications

Antioxidant Properties

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-, commonly referred to as cardol , exhibits potent antioxidant activity. Its ability to scavenge free radicals makes it valuable in preventing oxidative stress-related diseases. Researchers explore its potential in developing natural antioxidants for food preservation and skincare products .

Anti-Inflammatory Effects

Cardol possesses anti-inflammatory properties, making it a promising candidate for managing inflammatory conditions. Studies investigate its role in mitigating inflammation by modulating cytokines and inhibiting inflammatory pathways. Applications may include pharmaceutical formulations or dietary supplements targeting chronic inflammatory disorders .

Antimicrobial Activity

The compound’s unique structure contributes to its antimicrobial effects. Researchers study cardol’s activity against bacteria, fungi, and even parasites. Potential applications include natural preservatives, wound healing agents, or novel antimicrobial drugs .

Bio-Based Materials

Cardol’s unsaturated side chain offers opportunities for bio-based materials. It can be polymerized to create resins, coatings, and adhesives. These sustainable alternatives find applications in industries such as construction, automotive, and packaging .

Cancer Research

While still in early stages, investigations explore cardol’s potential in cancer therapy. Its cytotoxic effects on cancer cells warrant further study. Researchers investigate its mechanisms of action and evaluate its safety and efficacy for targeted cancer treatments .

Natural Sunscreens

Cardol’s UV-absorbing properties make it an interesting candidate for natural sunscreens. Its ability to absorb UV radiation could provide protection against skin damage. Formulations incorporating cardol may offer an eco-friendly alternative to synthetic sunscreens .

These applications highlight the versatility and potential of 1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-. Researchers continue to explore its properties and applications, contributing to scientific advancements across various fields . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name

2-[(7Z,10E)-pentadeca-7,10-dien-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-3-5-7-8-9-10-11-12-15-18(14-6-4-2)21-19(22)16-13-17-20(21)23/h8-9,11-13,16-18,22-23H,3-7,10,14-15H2,1-2H3/b9-8+,12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLZAMHTFPYZBW-UPDVNHGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC=CCC(CCCC)C1=C(C=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C/C=C\CC(CCCC)C1=C(C=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-

CAS RN

79473-25-9
Record name 1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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